molecular formula C4H9N3 B1279905 Azido-isobutane CAS No. 13686-31-2

Azido-isobutane

Cat. No. B1279905
CAS RN: 13686-31-2
M. Wt: 99.13 g/mol
InChI Key: LPFMIKDVSNKOBW-UHFFFAOYSA-N
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Description

Azido-isobutane, also known as 2-methylpropyl azide or Togni’s reagent, is a chemical compound that has gained increasing interest in the fields of pharmaceuticals and materials science due to its unique properties. It contains 15 bonds in total, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 positively charged Nitrogen .


Synthesis Analysis

The synthesis of azido compounds like Azido-isobutane often involves diazotransfer reactions . Various strategies have been developed to bypass the inherent reactivity of P(III) species with azides according to the Staudinger reaction . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to this inherent reactivity .


Molecular Structure Analysis

Azido-isobutane contains a total of 16 atoms, including 9 Hydrogen atoms, 4 Carbon atoms, and 3 Nitrogen atoms . It also contains 15 bonds in total, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 positively charged Nitrogen .


Chemical Reactions Analysis

Azides, including Azido-isobutane, are known for their reactivity in substitution reactions . They can undergo reactions with primary and secondary alkyl halides and sulfonates, resulting in alkyl azides . Azides also react with halogenated organics to form explosive organic azides .


Physical And Chemical Properties Analysis

Azido-isobutane is a small and stable modification that is rarely encountered in living organisms . It does not show any reactivity towards endogenous functional groups and is chemically engineered into the biomolecule of interest .

Scientific Research Applications

  • Photolabile Azido Derivative Synthesis : A study by Hallahan et al. (1988) described the synthesis of a photolabile azido derivative of paclobutrazol, a kaurene oxidase inhibitor. This compound, used as a photoaffinity labeling agent, was effective in inhibiting the oxidation of ent-kaurene in cell-free preparations.

  • Magnetic Molecule Materials : Azido compounds are significant in magnetochemistry. Zeng et al. (2009) reviewed azido metal compounds, discussing various azido-mediated magnetic behaviors like ferromagnets, ferrimagnets, and antiferromagnets, highlighting their importance in constructing magnetic molecule materials (Zeng, Hu, Liu, & Bu, 2009).

  • Catalytic Activity in Alkane Oxidation : Ellis and Lyons (1989) explored the role of azido compounds in catalyzing the selective reaction of alkanes with oxygen. They found that halogenated porphyrinatoiron(III) complexes, including azido complexes, significantly enhanced the catalytic activity for alkane oxidation (Ellis & Lyons, 1989).

  • Energetic Additives for Propellants : A study by Ou et al. (1995) on the development of energetic azide binders and plasticizers for solid propellants in China highlighted the performance and applications of various azides, including aliphatic azides like 1,2,4,triazidobutane (Ou et al., 1995).

  • Synthesis of Azido Acids : Moreira, Noden, and Taylor (2020) discussed the importance of azido acids in synthesizing complex peptides. They highlighted the efficiency of azido acids in coupling reactions and their applications in synthesizing branched and/or cyclic peptides (Moreira, Noden, & Taylor, 2020).

  • Oxidation and Combustion Mechanism : Basevich et al. (2015) constructed a detailed kinetic mechanism for the oxidation and combustion of isobutane. Their study provided insights into the autoignition of isobutane and its anti-knock properties in internal combustion engines (Basevich, Belyaev, Medvedev, Posvyanskii, & Frolov, 2015).

Safety And Hazards

Azides, including Azido-isobutane, pose a high explosion hazard when exposed to heat . They are also very acutely toxic and may be fatal if inhaled, absorbed through the skin, or swallowed . They pose a health hazard to eyes, skin, lungs, the central nervous system and the brain, cardiovascular system, and kidneys .

properties

IUPAC Name

1-azido-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-4(2)3-6-7-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFMIKDVSNKOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483016
Record name azido-isobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-isobutane

CAS RN

13686-31-2
Record name azido-isobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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